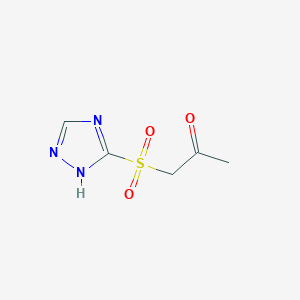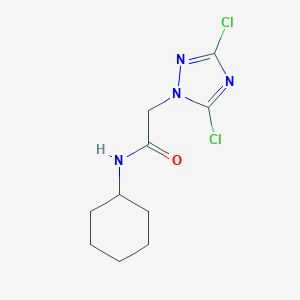
N-(2,6-dichlorophenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-2-phenoxyacetamide, commonly known as DCPA, is a herbicide that has been widely used in agriculture to control weeds. It was first synthesized in 1947 by the American Cyanamid Company and has since become a popular herbicide due to its effectiveness and low toxicity.
Wissenschaftliche Forschungsanwendungen
DCPA has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has been used in various agricultural settings, including vegetable crops, fruit trees, and ornamental plants. In addition to its use as a herbicide, DCPA has also been studied for its potential as an anti-fungal agent and as a treatment for certain types of cancer.
Wirkmechanismus
DCPA works by inhibiting the growth of weeds by disrupting their cell division process. It does this by binding to a specific protein in the plant cell, which prevents the cell from dividing and ultimately leads to the death of the plant. This mechanism of action is specific to plants and does not affect animals or humans.
Biochemical and Physiological Effects:
DCPA has been found to have low toxicity to humans and animals, with no adverse effects reported in studies conducted on rats and rabbits. However, it is important to note that DCPA can be toxic to fish and other aquatic organisms, and caution should be exercised when using it near water sources. In addition, DCPA has been found to be persistent in the environment, with a half-life of up to 5 years, which can lead to accumulation in soil and water.
Vorteile Und Einschränkungen Für Laborexperimente
DCPA has several advantages for use in lab experiments, including its low toxicity to humans and animals, its specificity to plants, and its effectiveness against a wide range of weeds. However, it is important to note that DCPA can be difficult to handle due to its low solubility in water and its persistence in the environment, which can lead to contamination of lab equipment and samples.
Zukünftige Richtungen
There are several future directions for research on DCPA, including its potential as an anti-fungal agent and as a treatment for certain types of cancer. In addition, there is a need for further research on the environmental impact of DCPA and its persistence in soil and water. Finally, there is a need for the development of new herbicides that are more effective and less persistent in the environment than DCPA.
Synthesemethoden
DCPA can be synthesized by reacting 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with phenol in the presence of a catalyst to form DCPA. This synthesis method has been well documented in the literature and has been used to produce DCPA on an industrial scale.
Eigenschaften
Molekularformel |
C14H11Cl2NO2 |
|---|---|
Molekulargewicht |
296.1 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-7-4-8-12(16)14(11)17-13(18)9-19-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
POQYQPVVYSGIAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)


![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)